molecular formula C24H22N2O2S B11447382 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide

Cat. No.: B11447382
M. Wt: 402.5 g/mol
InChI Key: MKTJAPCYDHASGP-UHFFFAOYSA-N
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Description

N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenylfuran moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the 4-METHYLPHENYL Group: The 4-METHYLPHENYL group can be introduced via Friedel-Crafts alkylation using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Phenylfuran Moiety: The phenylfuran moiety can be attached through a Suzuki coupling reaction between a boronic acid derivative of phenylfuran and a halogenated thiazole intermediate.

    Formation of the Propanamide Group: The final step involves the amidation reaction between the thiazole intermediate and a suitable amine, such as 3-aminopropanoic acid, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.

    Materials Science: Its unique structural features make it suitable for use in the design of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Research: The compound can be used as a molecular probe to study biological processes, including enzyme inhibition and signal transduction pathways.

    Industrial Applications: It may find use in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The compound’s thiazole and phenylfuran moieties play crucial roles in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE shares structural similarities with other thiazole derivatives, such as:
    • N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(2-PHENYLFURAN-2-YL)PROPANAMIDE
    • N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(3-PHENYLFURAN-2-YL)PROPANAMIDE

Uniqueness

The uniqueness of N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both the thiazole and phenylfuran moieties contributes to its versatility in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide

InChI

InChI=1S/C24H22N2O2S/c1-17-7-9-18(10-8-17)15-21-16-25-24(29-21)26-23(27)14-12-20-11-13-22(28-20)19-5-3-2-4-6-19/h2-11,13,16H,12,14-15H2,1H3,(H,25,26,27)

InChI Key

MKTJAPCYDHASGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCC3=CC=C(O3)C4=CC=CC=C4

Origin of Product

United States

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